Picamilon

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La pikamilona se sintetiza mediante la reacción de niacina con ácido γ-aminobutírico. El proceso implica la formación de un enlace amida entre el grupo carboxilo de la niacina y el grupo amino del ácido γ-aminobutírico. La reacción típicamente requiere un agente deshidratante como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .

Métodos de Producción Industrial: La producción industrial de pikamilona sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto final. El proceso implica el uso de reactores a gran escala y un control preciso de los parámetros de reacción como la temperatura, el pH y el tiempo de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La pikamilona experimenta varias reacciones químicas, incluyendo hidrólisis, oxidación y reducción.

Reactivos y Condiciones Comunes:

Hidrólisis: La pikamilona se puede hidrolizar para liberar niacina y ácido γ-aminobutírico. Esta reacción típicamente ocurre bajo condiciones ácidas o básicas.

Oxidación: La pikamilona puede sufrir reacciones de oxidación, particularmente en el anillo de piridina de la niacina. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del enlace amida. Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Principales Productos Formados:

Hidrólisis: Niacina y ácido γ-aminobutírico.

Oxidación: Derivados oxidados de la niacina.

Reducción: Derivados reducidos de pikamilona con grupos funcionales alterados.

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Mechanism of Action

Picamilon is marketed as a nootropic, primarily due to its ability to cross the blood-brain barrier more effectively than GABA alone. Upon entering the brain, it hydrolyzes into GABA and niacin, which collectively enhance cognitive functions such as memory, focus, and learning abilities .

Research Findings

A review of literature indicates that this compound may improve cognitive performance in various populations, including students and professionals seeking mental clarity. In a study involving 50 patients with chronic cerebral ischemia, this compound therapy resulted in significant improvements in cognitive status as measured by the Montreal Cognitive Assessment Scale .

Anxiety Reduction

Therapeutic Use

this compound exhibits anxiolytic properties through its GABA component, which activates GABA receptors in the brain, leading to a calming effect. This makes it a popular choice for individuals looking to manage anxiety without resorting to pharmaceutical interventions .

Clinical Evidence

In clinical settings, this compound has been shown to reduce symptoms of anxiety in patients with chronic conditions. The previously mentioned study on chronic cerebral ischemia patients noted improvements in vegetative disorders and sleep quality post-treatment .

Neuroprotection

Potential Benefits

Research suggests that this compound may protect brain cells from damage associated with neurodegenerative diseases. Its ability to enhance cerebral blood flow may contribute to neuroprotection by improving oxygen and nutrient delivery to brain tissues .

Case Study Insights

In animal studies, this compound demonstrated significant effects on cerebral circulation and reduced vascular tone. This was particularly evident in experiments where intravenous administration led to marked increases in cerebral blood flow compared to control substances like GABA and niacin .

Physical Performance

Athletic Applications

Some athletes have turned to this compound for its purported benefits in enhancing physical performance and endurance. The compound's ability to improve blood flow may support better muscle oxygenation during physical activities .

Research Support

While empirical evidence specific to athletic performance remains limited, anecdotal reports suggest that individuals using this compound experience improved recovery times and reduced fatigue during strenuous exercise .

Blood Flow Improvement

Cardiovascular Health

this compound's vasodilatory effects are attributed to its niacin component, which helps relax blood vessels and improve circulation. This property is particularly beneficial for individuals with cardiovascular concerns or those seeking overall heart health support .

Summary of Research Findings

Mecanismo De Acción

La pikamilona ejerce sus efectos a través de las acciones combinadas de la niacina y el ácido γ-aminobutírico. Al cruzar la barrera hematoencefálica, la pikamilona se hidroliza para liberar niacina y ácido γ-aminobutírico.

Dianas Moleculares y Vías:

Niacina: Actúa como un vasodilatador, aumentando el flujo sanguíneo al cerebro y mejorando la circulación cerebral.

Ácido γ-aminobutírico: Activa los receptores GABA en el cerebro, lo que lleva a efectos ansiolíticos y neuroprotectores.

Comparación Con Compuestos Similares

La pikamilona es única debido a su capacidad de cruzar la barrera hematoencefálica y entregar tanto niacina como ácido γ-aminobutírico directamente al cerebro.

Compuestos Similares:

Fenibut: Otro derivado del GABA que cruza la barrera hematoencefálica y tiene efectos ansiolíticos.

Baclofeno: Un agonista del receptor GABA utilizado para tratar la espasticidad muscular.

Gabapentina: Un análogo del GABA utilizado para tratar el dolor neuropático y la epilepsia.

La pikamilona destaca por su doble acción de proporcionar tanto vasodilatación como efectos GABAérgicos, lo que la convierte en un compuesto versátil tanto en aplicaciones de investigación como terapéuticas.

Actividad Biológica

Picamilon, a compound synthesized from γ-aminobutyric acid (GABA) and niacin, has gained attention for its nootropic properties, purportedly enhancing cognitive functions and providing neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and potential therapeutic applications.

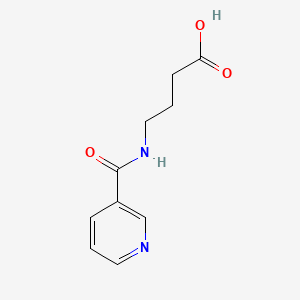

This compound is chemically known as N-nicotinoyl-γ-aminobutyric acid. Its structure allows it to cross the blood-brain barrier more effectively than GABA alone, potentially leading to enhanced central nervous system (CNS) effects. Upon entering the brain, this compound is believed to hydrolyze into GABA and nicotinic acid, which may contribute to its pharmacological effects .

- GABAergic Activity : As a GABA analogue, this compound may exert anxiolytic effects by enhancing GABA receptor activity.

- Niacin Effects : The niacin component may improve cerebral blood flow and provide neuroprotective benefits through its role in mitochondrial function and energy metabolism .

Clinical Studies

Recent studies have highlighted the clinical efficacy of this compound in various conditions:

- Cognitive Impairment : A cohort study involving 50 patients with chronic cerebral ischemia demonstrated significant improvements in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) scale. Results showed an increase in MoCA scores from 20.9 to 25.9 over treatment periods (p<0.0001) and improvements in sleep quality in 81% of patients after treatment .

- Parkinson's Disease : Research indicates that this compound may normalize dopamine uptake in models of Parkinsonism, suggesting a potential role in managing symptoms associated with this condition .

Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Chronic Cerebral Ischemia | 50 | 70 days | MoCA scores improved significantly (p<0.0001) |

| Parkinson's Disease | Not specified | Not specified | Normalized dopamine uptake |

Safety Profile

The safety of this compound has been evaluated through various studies:

- Tolerability : In clinical trials, 98% of patients reported good tolerability with minimal adverse effects noted .

- Binding Affinity : In silico and in vitro studies revealed that this compound exhibited weak or no binding to a range of biological targets, indicating a unique pharmacological profile compared to other GABA analogues .

Potential Risks

Despite its favorable safety profile, concerns remain regarding long-term use and potential effects on fetal development due to its ability to cross the placental barrier . Further research is needed to assess long-term safety comprehensively.

Propiedades

IUPAC Name |

4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJVRARAUNYNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188098 | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34562-97-5 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICAMILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.